molecular formula C15H19N3O2 B5676343 1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone

1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone

Cat. No. B5676343
M. Wt: 273.33 g/mol
InChI Key: JJBAZBYQQISSRN-LVEBTZEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidinones are a class of nitrogen-containing heterocyclic compounds that have been extensively studied for their diverse chemical reactions, structural properties, and potential applications in various fields, including pharmaceuticals and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules due to their reactive sites and versatile chemical behavior.

Synthesis Analysis

The synthesis of pyrimidinone derivatives typically involves multistep reaction processes that might include condensation reactions, cyclization steps, and functional group transformations. For instance, compounds similar to the one mentioned can be synthesized through the cyclization of appropriate urea or amidine derivatives with diketones or β-ketoesters in the presence of acid or base catalysts. The exact conditions, such as solvent choice and temperature, are crucial for achieving high yields and desired selectivity (Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrimidinones is characterized by X-ray diffraction and computational methods, revealing information about bond lengths, angles, and conformational preferences. These analyses provide insights into the molecule's geometry, tautomeric forms, and intermolecular interactions, crucial for understanding its reactivity and properties. For example, studies have shown that pyrimidinone rings can exhibit planarity or adopt specific conformations depending on substituent effects and hydrogen bonding patterns (Craciun et al., 1998).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, influenced by the electron-donating or withdrawing nature of substituents on the ring. Their reactivity can be harnessed to introduce new functional groups or to construct complex molecular architectures. For instance, pyrimidinones can participate in aza-Diels-Alder reactions, serving as dienophiles or dienes, to generate polycyclic compounds with potential biological activity (Mohan et al., 2007).

properties

IUPAC Name

1-[2-[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-8-10(9(2)19)5-16-15(17-8)18-6-11-12(7-18)14-4-3-13(11)20-14/h5,11-14H,3-4,6-7H2,1-2H3/t11-,12+,13+,14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBAZBYQQISSRN-LVEBTZEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CC3C4CCC(C3C2)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)C)N2C[C@@H]3[C@H]4CC[C@@H]([C@@H]3C2)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone

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